5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of fluorescent probes and other diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: Compared to similar compounds, 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which can influence its reactivity and biological activity. For example, the presence of the chlorine atom at the 5-position can enhance its antimicrobial properties compared to other derivatives.
Biological Activity
5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H5ClN2O2
- Molecular Weight : 196.59 g/mol
- CAS Number : 138642-97-4
Biological Activities
This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anti-tuberculosis properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, Moraski et al. reported that derivatives of imidazo[1,2-a]pyridine demonstrated significant activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . This suggests a promising avenue for developing new treatments for multidrug-resistant tuberculosis.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Research indicates that certain derivatives can inhibit the production of inflammatory mediators. In vitro studies have shown that compounds with specific substitutions on the imidazo[1,2-a]pyridine framework can significantly reduce albumin denaturation, a marker of inflammation .
Cholinesterase Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds from this class have shown IC50 values as low as 65 µM for BChE inhibition, indicating potential use in treating neurodegenerative diseases such as Alzheimer's . Molecular docking studies further support these findings by revealing favorable binding interactions between these compounds and cholinesterase enzymes.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The imidazo[1,2-a]pyridine moiety allows for effective binding to target enzymes and receptors due to its planar structure and electron-rich nitrogen atoms.
- Inhibition of Enzymatic Activity : The compound's ability to inhibit cholinesterases suggests it may modulate neurotransmitter levels in the brain, which is crucial for cognitive function.
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models:
- Anti-Tuberculosis Activity : A study involving high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent anti-Mtb activity. These compounds were evaluated for their pharmacokinetic profiles and showed promising oral bioavailability and low cytotoxicity in human cell lines .
- Neuroprotective Effects : In another study focusing on cholinesterase inhibition, new derivatives were synthesized and tested for their neuroprotective effects in animal models. The results indicated a significant improvement in cognitive function post-treatment, suggesting potential applications in Alzheimer's disease therapy .
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUIWIWDSDWWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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